

3-Hydroxy-2-methylbenzoic Acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzoic Acid

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An In-depth Technical Guide to 3-Hydroxy-2-methylbenzoic Acid

Introduction

3-Hydroxy-2-methylbenzoic acid, also known by its synonyms such as 3-hydroxy-o-tolueic acid and 3,2-cresotic acid, is an aromatic carboxylic acid.^{[1][2][3]} Its structure, featuring a benzoic acid core with both a hydroxyl and a methyl group, makes it a valuable intermediate in organic synthesis.^[2] This compound is utilized in the synthesis of pharmaceuticals, dyes, and other fine chemicals.^[2] This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its synthesis and analysis, aimed at researchers and professionals in the field of drug development and chemical sciences.

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name and various chemical identifiers.

- IUPAC Name: **3-hydroxy-2-methylbenzoic acid**^{[1][4]}
- CAS Number: 603-80-5^{[3][5][6]}
- Molecular Formula: C₈H₈O₃^{[1][3][6]}
- Canonical SMILES: CC1=C(C=CC=C1O)C(=O)O^{[1][4]}

- InChI Key: RIERSGULWXEJKL-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

The structure consists of a benzene ring substituted with a carboxylic acid group, a methyl group at position 2, and a hydroxyl group at position 3.

Physicochemical Properties

The physical and chemical properties of **3-Hydroxy-2-methylbenzoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Weight	152.15 g/mol	[1] [4]
Appearance	White to cream or pale brown crystalline solid/powder	[2] [6] [7]
Melting Point	143-148 °C	[7] [8]
Boiling Point	336.6 °C at 760 mmHg (Predicted)	[5] [7]
Density	1.304 ± 0.06 g/cm³ (Predicted)	[5] [7]
Solubility	Slightly soluble in water; Soluble in DMSO, Methanol, Ethanol, and Acetone	[2] [5]
Topological Polar Surface Area	57.5 Å²	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]

Experimental Protocols

Synthesis of 3-Hydroxy-2-methylbenzoic Acid

A common method for the synthesis of **3-Hydroxy-2-methylbenzoic acid** involves a multi-step process starting from 3-chloro-2-methylphenol.[9]

Protocol:

- Protection of the Hydroxyl Group: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. This step protects the reactive hydroxyl group.[9]
- Grignard Reaction: The resulting 2-benzyloxy-6-chlorotoluene undergoes a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.[9]
- Carbonation: The Grignard reagent is then reacted with carbon dioxide (CO₂) to introduce the carboxylic acid group, yielding 3-benzyloxy-2-methylbenzoic acid.[9]
- Deprotection: The benzyl protecting group is removed by hydrogenation in the presence of a suitable catalyst (e.g., Palladium on carbon). This step can also be performed on the alkali metal salt of the acid to yield the final product, **3-hydroxy-2-methylbenzoic acid**.[9]
- Purification: The crude product can be purified by silica gel column chromatography, using an eluent such as a 5% dichloromethane solution in methanol, to yield a white solid.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Analysis and quantification of **3-Hydroxy-2-methylbenzoic acid** can be effectively performed using HPLC. The following is a general protocol adaptable for this compound, based on methods used for similar hydroxybenzoic acids.[10]

Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration. The sample may require filtration through a 0.45 µm filter before injection.
- Chromatographic Conditions:

- Column: A reversed-phase column, such as a C18 or a biphenyl stationary phase, is suitable for separating hydroxybenzoic acid isomers.[10]
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed.[10]
- Flow Rate: A standard flow rate of 1.0 mL/min can be used.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte is common. For enhanced selectivity and sensitivity, mass spectrometry (MS) detection can be used.[10]
- Quantification: A calibration curve is generated by injecting standard solutions of known concentrations of **3-Hydroxy-2-methylbenzoic acid**. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

The following diagram illustrates a synthetic pathway for **3-Hydroxy-2-methylbenzoic acid**.



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Caption: Synthesis workflow for **3-Hydroxy-2-methylbenzoic acid**.

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